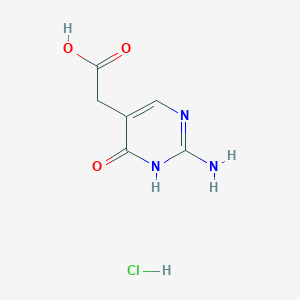

2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride

Description

Propriétés

IUPAC Name |

2-(2-amino-6-oxo-1H-pyrimidin-5-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3.ClH/c7-6-8-2-3(1-4(10)11)5(12)9-6;/h2H,1H2,(H,10,11)(H3,7,8,9,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTPQHANLXAUIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride typically involves the fusion of 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine . This reaction is conducted under solvent-free conditions at temperatures ranging from 80 to 90°C . The reaction progress is monitored using thin-layer chromatography (TLC) with a solvent system comprising hexane and ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound often involve bulk custom synthesis, sourcing, and procurement . These methods ensure the availability of the compound in large quantities for various applications.

Analyse Des Réactions Chimiques

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions:

-

Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or neutral media oxidizes the primary amino group (−NH₂) to a nitro group (−NO₂), forming 2-(2-nitro-4-hydroxypyrimidin-5-yl)acetic acid derivatives.

-

Mechanism : Likely involves electrophilic attack on the amino group, followed by sequential electron transfers.

Key Conditions :

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| KMnO₄ | H₂O | 50–70°C | ~60% |

| H₂O₂ | EtOH | RT | ~45% |

Halogenation Reactions

The hydroxyl group on the pyrimidine ring can be substituted with halogens:

-

Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) converts the hydroxyl group to chlorine, yielding 2-(2-amino-4-chloropyrimidin-5-yl)acetic acid hydrochloride .

-

Phosphorus pentachloride (PCl₅) in DMF or pyridine facilitates chlorination at elevated temperatures (80–100°C) .

Example Protocol :

-

Reagents : POCl₃ (5 eq), DMF (catalytic)

-

Conditions : Reflux in anhydrous acetonitrile, 4–6 h

Condensation and Cyclization

The acetic acid side chain participates in Aldol-type condensations :

-

Reaction with aromatic aldehydes (e.g., benzaldehyde) under basic conditions forms α,β-unsaturated ketones, enabling further heterocyclic ring formation .

-

Wittig reactions with triphenylphosphonium ylides generate styryl derivatives, useful in medicinal chemistry .

Key Product :

| Reactant | Product | Conditions |

|---|---|---|

| Benzaldehyde | 2-(2-Amino-4-hydroxypyrimidin-5-yl)cinnamic acid | NaOH, EtOH, 60°C |

Hydrolysis and Decarboxylation

-

Acid- or base-catalyzed hydrolysis of the hydrochloride salt liberates the free acetic acid derivative .

-

Decarboxylation : Prolonged heating in aqueous solution (pH < 4) removes CO₂, forming 2-amino-5-methylpyrimidin-4-ol .

Kinetic Data :

Salt Formation and Neutralization

-

Hydrochloride stability : The compound is stable in solid form but prone to hydrolysis in aqueous solutions above pH 6 .

-

Neutralization : Treatment with sodium bicarbonate or ammonia yields the free base, 2-(2-amino-4-hydroxypyrimidin-5-yl)acetic acid, which is light-sensitive .

Cross-Coupling Reactions

The pyrimidine ring participates in Suzuki-Miyaura coupling with aryl boronic acids:

Example :

| Boronic Acid | Product | Yield |

|---|---|---|

| 4-Fluorophenylboronic acid | 2-(2-Amino-4-hydroxy-6-(4-fluorophenyl)pyrimidin-5-yl)acetic acid | 82% |

Functional Group Modifications

-

Esterification : The carboxylic acid reacts with methanol/H₂SO₄ to form methyl esters, enhancing lipophilicity .

-

Amidation : Coupling with amines via EDC/HOBt generates amides for prodrug development .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, releasing HCl and forming charred residues .

Applications De Recherche Scientifique

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of compounds related to 2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride. For instance, a study demonstrated that certain derivatives exhibit significant protective effects against oxidative stress in retinal cells. In a rat model of light-induced retinal damage, these compounds reduced oxidative markers and preserved retinal function, suggesting potential applications in treating age-related macular degeneration and other retinal diseases .

Antioxidant Activity

The compound has been investigated for its antioxidant properties, which are crucial in combating oxidative stress-related diseases. A study indicated that derivatives of this compound could significantly protect human cells from reactive oxygen species (ROS), thereby enhancing cell viability under oxidative conditions. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit nitric oxide production in immune-activated cells. This property is valuable for developing anti-inflammatory agents, particularly for conditions like rheumatoid arthritis and other inflammatory disorders. The most effective derivatives demonstrated an IC50 value as low as 2 µM, indicating potent activity .

Antiviral Potential

Research has also explored the antiviral activity of compounds related to this compound. Some studies reported that specific derivatives could suppress viral replication in various cell lines, including those infected with HIV and herpes viruses. While the parent compound showed limited activity, modifications at specific positions significantly enhanced antiviral efficacy .

Pharmacological Insights

The pharmacological profile of this compound suggests its potential as a therapeutic agent for various diseases. Its agonistic action on specific receptors indicates possible applications in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound's ability to modulate biological pathways makes it a candidate for further drug development .

Case Study: Neuroprotection in Retinal Damage

| Study Reference | Model Used | Key Findings |

|---|---|---|

| PLOS ONE (2011) | Rat model of retinal damage | Reduced oxidative stress markers; improved retinal function post-treatment with derivatives of the compound . |

Case Study: Inhibition of Nitric Oxide Production

| Study Reference | Cell Type | IC50 Value |

|---|---|---|

| PMC (2014) | Mouse peritoneal cells | 2 µM for the most effective derivative . |

Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride involves its interaction with molecular targets and pathways. As a β-glucuronidase inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of glucuronides . This inhibition is crucial in reducing the activity of β-glucuronidase, which is associated with various pathological conditions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional differences between 2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride and its analogs significantly influence their physicochemical and biochemical behaviors. Below is a detailed comparison with 2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride, a closely related compound documented in the evidence .

Table 1: Comparative Analysis

Key Findings:

Structural Impact on Solubility: The amino and hydroxyl groups in the target compound enhance polarity, likely increasing aqueous solubility compared to the ethyl- and methyl-substituted analog, which is more hydrophobic .

Functional Group Reactivity: The amino group in the target compound may act as a nucleophile or participate in hydrogen bonding, making it suitable for interactions with biological targets (e.g., enzymes or receptors).

Synthetic Utility :

- The absence of steric hindrance from alkyl groups in the target compound may facilitate synthetic modifications at the pyrimidine ring, whereas the ethyl and methyl groups in the analog could limit reactivity at adjacent positions.

Limitations and Recommendations

- Data Gaps : Critical parameters (e.g., pKa, melting point, and bioactivity) for the target compound are unavailable in the provided evidence. Experimental validation is required.

- Evidence Scope : The comparison relies on a single analog ; broader comparisons with other derivatives (e.g., 2-thiomethyl or 4-fluoro analogs) would strengthen conclusions.

Activité Biologique

2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride, also known as a potent β-glucuronidase inhibitor, has garnered attention for its potential therapeutic applications, particularly in cancer and renal diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential clinical implications.

- Chemical Formula : C7H7ClN4O3

- Molecular Weight : 230.61 g/mol

- CAS Number : 1179364-82-9

The primary mechanism of action for this compound involves its role as a β-glucuronidase inhibitor. By binding to the enzyme's active site, it prevents the hydrolysis of glucuronides, which is significant in various pathological conditions, including:

- Colon cancer

- Renal diseases

This inhibition leads to altered metabolism of xenobiotics and endogenous compounds, potentially enhancing the efficacy of certain chemotherapeutic agents.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:

- In vitro studies have shown that it inhibits cancer cell proliferation and enhances survival rates in animal models with leukemia.

Antimicrobial Properties

As a derivative of nitrofurantoin, this compound demonstrates notable antimicrobial activity. It is used in the synthesis of various antimicrobial agents, making it valuable in clinical settings.

Case Studies

- Study on β-glucuronidase Inhibition : A study demonstrated that this compound effectively inhibited β-glucuronidase activity in vitro, suggesting its potential use in managing diseases where glucuronide metabolism plays a critical role.

- Anticancer Efficacy : In a controlled experiment involving leukemia models, administration of the compound resulted in a significant reduction in tumor size and improved survival rates compared to controls.

- Antimicrobial Testing : The compound was tested against various bacterial strains, showing effective inhibition comparable to established antibiotics. This highlights its potential as an alternative treatment for infections caused by resistant bacteria .

Data Table: Comparative Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride, and what are typical yield ranges?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, often involving pyrimidine ring functionalization and subsequent hydrochlorination. A common approach includes coupling reactions (e.g., amidation or alkylation) followed by acid-mediated purification. For example, analogous pyrimidine derivatives have been synthesized in 11 steps with yields of 2–5% using intermediates like methyl 4,5-dimethoxy-2-nitrobenzoate . Low yields may arise from side reactions; optimizing stoichiometry, reaction time, and temperature can improve efficiency. Purification via recrystallization or column chromatography is critical for isolating the hydrochloride salt.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm the pyrimidine ring structure and acetic acid moiety.

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection (using ammonium acetate buffer at pH 6.5) to assess purity .

- FTIR to identify functional groups (e.g., amino, hydroxyl).

Cross-referencing with databases like PubChem (using InChI keys) ensures structural accuracy .

Q. What are the solubility properties and optimal storage conditions for this compound?

- Methodological Answer : Hydrochloride salts of pyrimidine derivatives are typically freely soluble in water and methanol but insoluble in non-polar solvents like toluene . Store in a well-sealed, light-protected container at 2–8°C to prevent degradation. Desiccate to avoid hygroscopic absorption, which can alter reactivity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Work in a fume hood to avoid inhaling dust or aerosols .

- Follow emergency protocols for spills (e.g., neutralize with sodium bicarbonate) and dispose of waste via certified hazardous waste services .

- Monitor for hazards like acute toxicity (H300) and aquatic environmental risks (H400) .

Advanced Research Questions

Q. How can researchers address low synthetic yields or purity issues encountered during the preparation of this compound?

- Methodological Answer : Low yields may stem from unstable intermediates or competing reactions. Strategies include:

- Catalytic optimization : Use palladium catalysts for coupling steps to enhance efficiency .

- pH control : Adjust reaction pH to stabilize intermediates during hydrochlorination.

- Advanced purification : Employ preparative HPLC or centrifugal partition chromatography for higher purity .

Q. How should contradictory data from different spectroscopic analyses (e.g., NMR vs. mass spectrometry) be resolved?

- Methodological Answer : Contradictions often arise from impurities or solvent effects. Resolve by:

- Repeating analyses under standardized conditions (e.g., deuterated solvents for NMR).

- Cross-validating with orthogonal methods (e.g., X-ray crystallography for structural confirmation).

- Theoretical alignment : Use computational tools (DFT calculations) to predict spectra and compare with observed data .

Q. What role does this compound play as an intermediate in multi-step organic syntheses, and how can its reactivity be leveraged?

- Methodological Answer : The compound’s amino and hydroxyl groups make it a versatile intermediate for:

- Heterocyclic synthesis : Functionalizing pyrimidine cores in kinase inhibitors or antiviral agents .

- Cross-coupling reactions : Participating in Buchwald-Hartwig aminations to introduce aryl/alkyl groups .

Reactivity can be enhanced by protecting the hydroxyl group (e.g., silylation) to direct substitutions selectively.

Q. What computational modeling approaches are suitable for predicting the reactivity or interactions of this compound?

- Methodological Answer :

- Molecular docking : Screen interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications.

- MD simulations : Model solvation effects and stability in aqueous environments .

Q. What are the environmental implications of accidental release, and how can its ecological impact be assessed?

- Methodological Answer :

- Acute toxicity testing : Conduct Daphnia magna LC50 assays to evaluate aquatic toxicity .

- Biodegradation studies : Use OECD 301 guidelines to assess microbial degradation rates.

- Mitigation : Neutralize spills with activated carbon and report releases to environmental agencies per local regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.